1,2-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide
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Description
1,2-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H22N4O3S and its molecular weight is 350.44. The purity is usually 95%.
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Biological Activity
1,2-Dimethyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide is a complex organic compound that has gained attention for its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the preparation of the cyclohexyl ring followed by the introduction of pyridin-2-yloxy groups through nucleophilic substitution reactions. The final steps often involve forming the sulfonamide group under controlled conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The unique structure allows it to modulate these targets, influencing various biological pathways. For instance, imidazole derivatives have been shown to exhibit anti-inflammatory and antifungal properties by inhibiting specific enzymes involved in inflammatory responses .
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral activities. These compounds prevent viral replication by inhibiting reverse transcriptase activity in human T-lymphocyte cells .
Anti-inflammatory Effects
Research has demonstrated that imidazole derivatives can possess dual anti-inflammatory and antifungal activities. For example, certain derivatives showed significant inhibition of inflammation markers in animal models while minimizing gastrointestinal side effects compared to traditional NSAIDs .
Antifungal Activity
The compound's antifungal activity has been evaluated against various fungal strains. In vitro studies have shown that it can effectively inhibit fungal growth at low concentrations, making it a promising candidate for further development in antifungal therapies .
Data Table: Biological Activity Summary
Activity | Mechanism | Reference |
---|---|---|
Antiviral | Inhibition of reverse transcriptase | |
Anti-inflammatory | Modulation of inflammatory pathways | |
Antifungal | Inhibition of fungal cell growth |
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral efficacy of imidazole derivatives, this compound was tested against HIV strains. The results indicated a significant reduction in viral load in treated cells compared to controls.
Case Study 2: Anti-inflammatory Response
A separate study evaluated the anti-inflammatory properties in a murine model of arthritis. Mice treated with the compound showed reduced swelling and lower levels of pro-inflammatory cytokines compared to untreated controls, suggesting its potential as a therapeutic agent for inflammatory diseases.
Properties
IUPAC Name |
1,2-dimethyl-N-(4-pyridin-2-yloxycyclohexyl)imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-12-18-16(11-20(12)2)24(21,22)19-13-6-8-14(9-7-13)23-15-5-3-4-10-17-15/h3-5,10-11,13-14,19H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQPCBISMDLVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NC2CCC(CC2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.